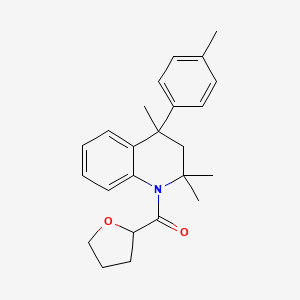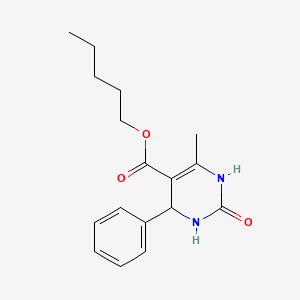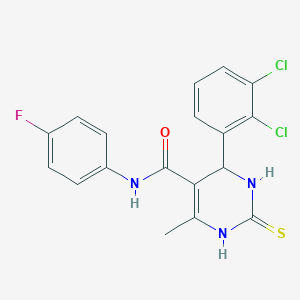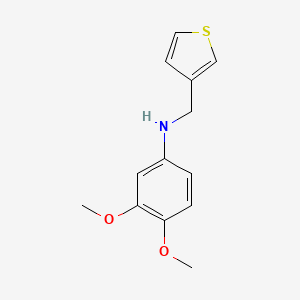
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline, also known as AINA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AINA has been found to possess various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline is not fully understood. However, studies have suggested that 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline exerts its antitumor effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, making it a potential candidate for drug development. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has also been found to reduce oxidative stress and inflammation in animal models, indicating its potential for the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has also been found to exhibit low toxicity, making it a safer compound to work with compared to other chemicals. However, 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline.
未来方向
There are several future directions for research on 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline. One area of research is the development of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline. Further studies are needed to determine the optimal dosage and administration of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline for therapeutic purposes. Additionally, the potential side effects of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline need to be thoroughly investigated.
合成方法
The synthesis of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline involves the reaction of 4-nitroaniline with acetic anhydride and imidazole in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline in its pure form. The synthesis method of 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been optimized to increase the yield and purity of the compound.
科学研究应用
4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. 4-(1-acetyl-1H-imidazol-4-yl)-2-nitroaniline has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-[4-(4-amino-3-nitrophenyl)imidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7(16)14-5-10(13-6-14)8-2-3-9(12)11(4-8)15(17)18/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAHZZOBXSIIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(N=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Amino-3-nitrophenyl)imidazol-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5160848.png)
![2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5160850.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B5160878.png)
![5-(2,6-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5160882.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5160887.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5160904.png)

![7-(2-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5160915.png)



